(1,2-Dibromo-1,2,2-trifluoroethyl)benzene
Overview
Description
“(1,2-Dibromo-1,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C8H6BrF3 . It is also known as 1-bromo-3-(2,2,2-trifluoroethoxy)benzene . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “(1,2-Dibromo-1,2,2-trifluoroethyl)benzene” can be represented by the InChI code: 1S/C8H6BrF3/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H . This indicates that the compound consists of a benzene ring with a bromo-trifluoroethyl group attached .Physical And Chemical Properties Analysis
“(1,2-Dibromo-1,2,2-trifluoroethyl)benzene” is a liquid at room temperature . It has a molecular weight of 239.03 and a density of 1.555 g/mL at 25 °C . The refractive index n20/D is 1.487 .Scientific Research Applications
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Application in Environmental Science and Pollution Research
- Field : Environmental Science
- Summary : Magnetite nanoparticles were prepared and applied to oil spill remediation . Two novel hydrophobic amides were prepared and applied to Fe3O4 surface modification, producing HAN-Fe3O4 and HAT-Fe3O4 .
- Methods : The efficiency of HAN-Fe3O4 and HAT-Fe3O4 for oil spill remediation was investigated using different weights and at various contact times .
- Results : The data indicated that the efficiency of oil spill remediation increased with increased HAN-Fe3O4 and HAT-Fe3O4 weights . The optimum time for HAN-Fe3O4 and HAT-Fe3O4 to achieve the highest efficiency is 8 min .
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Application in Biodegradation of Styrene
- Field : Biotechnology
- Summary : Researchers decoded a bacterial enzyme that plays a key role in styrene degradation . This paves the way for biotechnological application .
- Methods : The researchers decoded a bacterial enzyme that plays a key role in styrene degradation .
- Results : Understanding the function of a specific bacterial enzyme has paved the way for the biotechnological degradation of styrene .
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Application in Protein Structure Prediction
- Field : Bioinformatics
- Summary : Google DeepMind and Isomorphic Labs introduced AlphaFold 3, a new AI model that accurately predicts the structure of proteins, DNA, RNA, ligands and more, and how they interact .
- Methods : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results : The model can predict the structure and interactions of all life’s molecules with unprecedented accuracy . For the interactions of proteins with other molecule types, there is at least a 50% improvement compared with existing prediction methods .
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Application in Embryonic Stem Cell Research
- Field : Bioethics
- Summary : There is a debate about the ethical implications of using human embryos in stem cell research, which can be influenced by cultural, moral, and social values . This paper argues for an adaptable framework to accommodate diverse cultural and religious perspectives .
- Methods : By using an adaptive ethics model, research protections can reflect various populations and foster growth in stem cell research possibilities .
- Results : Stem cell policy should accommodate varying ethical viewpoints and promote an effective global dialogue .
Safety And Hazards
“(1,2-Dibromo-1,2,2-trifluoroethyl)benzene” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(1,2-dibromo-1,2,2-trifluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c9-7(11,8(10,12)13)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYJTIGMBINNQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)Br)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371617 | |
Record name | (1,2-Dibromo-1,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2-Dibromo-1,2,2-trifluoroethyl)benzene | |
CAS RN |
40193-72-4 | |
Record name | (1,2-Dibromo-1,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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